molecular formula C5H7NO2S B2681072 4-isothiocyanatobutanoic Acid CAS No. 4374-71-4

4-isothiocyanatobutanoic Acid

Cat. No. B2681072
CAS RN: 4374-71-4
M. Wt: 145.18
InChI Key: RYKZJWRREHJQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isothiocyanatobutanoic Acid is a chemical compound with the molecular formula C5H7NO2S . It is a product of glucosinolate autolysis, a process that occurs in certain plants, particularly those in the Brassicales order . This compound has been used in scientific research due to its versatile applications in various fields, such as bioconjugation, protein labeling, and drug delivery systems.


Molecular Structure Analysis

The molecular structure of 4-isothiocyanatobutanoic Acid can be represented by the InChI string: InChI=1S/C5H7NO2S/c7-5(8)2-1-3-6-4-9/h1-3H2,(H,7,8) . The Canonical SMILES representation is: C(CC(=O)O)CN=C=S .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-isothiocyanatobutanoic Acid include a molecular weight of 145.18 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and others are also provided .

Scientific Research Applications

Antimicrobial Activity

4-Isothiocyanatobutanoic acid has been identified as a new antimicrobial glucosinolate autolysis product . It has demonstrated significant inhibitory and microbicidal activity against important human pathogens . This makes it a potential candidate for the development of new antimicrobial agents.

Artifact of Isolation Procedure

Interestingly, the methyl ester of 4-isothiocyanatobutanoic acid was long believed to be a genuine glucosinolate hydrolysis product. However, recent research suggests that it could be an artifact of the isolation procedure . This finding has implications for the interpretation of previous research and the design of future studies.

Biofumigation Studies

The literature of biofumigation studies provides a detailed insight into the possible applications of 4-isothiocyanatobutanoic acid . Biofumigation is a method of pest control that uses naturally occurring substances to suppress or repel pests. The antifungal properties of 4-isothiocyanatobutanoic acid could make it a valuable tool in this field.

Inhibition of Post-Harvest Pathogenesis

4-Isothiocyanatobutanoic acid could potentially be used to inhibit post-harvest pathogenesis . This refers to the development of diseases in crops after they have been harvested. By inhibiting post-harvest pathogenesis, 4-isothiocyanatobutanoic acid could help to reduce crop losses and improve food security.

Protection of Various Products

The antifungal properties of 4-isothiocyanatobutanoic acid could also be used to protect various products, including grains and fruits . This could help to extend the shelf life of these products and reduce waste.

Crop Protection

Finally, 4-isothiocyanatobutanoic acid could potentially be used for crop protection . By inhibiting the growth of harmful fungi, it could help to protect crops and increase yields.

properties

IUPAC Name

4-isothiocyanatobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c7-5(8)2-1-3-6-4-9/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKZJWRREHJQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isothiocyanatobutanoic Acid

CAS RN

4374-71-4
Record name 4-isothiocyanatobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.